molecular formula C14H11N3OS B5633176 2-(1,3-benzothiazol-2-yl)-N-methylnicotinamide

2-(1,3-benzothiazol-2-yl)-N-methylnicotinamide

Cat. No. B5633176
M. Wt: 269.32 g/mol
InChI Key: LONIEZPITREVKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling reactions between heteroaryl aldehydes and compounds like 2-mercaptophenol or 2-aminophenol, followed by subsequent arylation steps. For example, a two-step synthesis approach has been successfully applied to generate various (hetero)aryl-substituted benzothiazolyl or benzoxazolyl derivatives, showcasing the versatility of these methods in creating benzothiazole-based compounds (Abdellaoui et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine and analyze the molecular structure of benzothiazole derivatives. These techniques provide insights into the conformational features and electronic structures of the compounds, aiding in understanding their chemical behavior and reactivity (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, including cyclooxygenase inhibition, antimicrobial activities, and interactions with enzymes like 11beta-hydroxysteroid dehydrogenase type 1. These reactions underline the compounds' potential in medicinal chemistry and their diverse chemical properties (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and antitumor activities. Their reactivity towards different chemical agents and conditions highlights the importance of understanding their chemical behavior for application in drug design and synthesis (Amnerkar et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-yl)-N-methylnicotinamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have shown potential as anticonvulsants , and their inhibitory concentrations have been compared with standard reference drugs .

Safety and Hazards

Benzothiazole derivatives can pose certain safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care, using protective equipment and working in well-ventilated areas.

Future Directions

The synthesis and study of benzothiazole derivatives continue to be an active area of research due to their significant biological activities and pharmaceutical value . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the safety profile of these compounds.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-15-13(18)9-5-4-8-16-12(9)14-17-10-6-2-3-7-11(10)19-14/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIEZPITREVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide

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